3-(1,2,3,4-Thiatriazol-5-yl)propanoic acid
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Overview
Description
3-(1,2,3,4-Thiatriazol-5-yl)propanoic acid is a heterocyclic compound containing a thiatriazole ring attached to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,3,4-Thiatriazol-5-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable thiourea derivative with a halogenated propanoic acid in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1,2,3,4-Thiatriazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiatriazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiatriazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the thiatriazole ring.
Scientific Research Applications
3-(1,2,3,4-Thiatriazol-5-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and possible therapeutic effects.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(1,2,3,4-Thiatriazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The thiatriazole ring can interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanoic acid: Contains a triazole ring instead of a thiatriazole ring.
3-(2-Amino-1,3-thiazol-5-yl)propanoic acid: Features a thiazole ring rather than a thiatriazole ring.
3-(4,5-Diphenyl-1,3-oxazol-2-yl)propanoic acid: Contains an oxazole ring instead of a thiatriazole ring.
Uniqueness
3-(1,2,3,4-Thiatriazol-5-yl)propanoic acid is unique due to the presence of the thiatriazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C4H5N3O2S |
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Molecular Weight |
159.17 g/mol |
IUPAC Name |
3-(thiatriazol-5-yl)propanoic acid |
InChI |
InChI=1S/C4H5N3O2S/c8-4(9)2-1-3-5-6-7-10-3/h1-2H2,(H,8,9) |
InChI Key |
RPWHQZZFDFBBCL-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C1=NN=NS1 |
Origin of Product |
United States |
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